molecular formula C14H10FN3O2S B5193404 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B5193404
M. Wt: 303.31 g/mol
InChI Key: OAFNLUKMOUDJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, also known as FMTCP, is a synthetic compound that has gained significant attention in the scientific community. It belongs to the class of thienopyrimidine derivatives and has shown promising results in various research applications.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves the inhibition of various enzymes and receptors, such as topoisomerase II, EGFR, and VEGFR. It also induces apoptosis by activating the caspase pathway. 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has also been found to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation and immunity.
Biochemical and Physiological Effects:
4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been found to reduce the expression of various genes involved in cancer progression, such as Bcl-2 and Cyclin D1.

Advantages and Limitations for Lab Experiments

4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid also has some limitations, such as its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the research on 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid. One direction is to explore its potential as a chemotherapeutic agent for various types of cancer, including multidrug-resistant cancer. Another direction is to investigate its potential as an anti-inflammatory agent for various inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to improve the bioavailability and solubility of 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, which could enhance its therapeutic potential.
Conclusion:
In conclusion, 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound that has shown promising results in various research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. Its mechanism of action involves the inhibition of various enzymes and receptors, induction of apoptosis, and inhibition of the NF-κB pathway. 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and limited bioavailability. Further research could be conducted to explore its potential as a chemotherapeutic and anti-inflammatory agent and to improve its bioavailability and solubility.

Synthesis Methods

The synthesis of 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves the reaction between 2-fluoroaniline and 2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization, and finally, carboxylation. The yield of 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid obtained through this method is around 60%.

Scientific Research Applications

4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has shown potential in various research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. In cancer treatment, 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been found to inhibit the proliferation of cancer cells by inducing apoptosis. It has also shown to be effective against multidrug-resistant cancer cells. In anti-inflammatory activity, 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In antimicrobial activity, 4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(2-fluoroanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-7-10-12(18-9-5-3-2-4-8(9)15)16-6-17-13(10)21-11(7)14(19)20/h2-6H,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFNLUKMOUDJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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